N,N'-(2-methyl-5-nitrobenzene-1,3-diyl)bis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide]
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Overview
Description
2,2,3,3-TETRAFLUORO-N-{2-METHYL-5-NITRO-3-[2,2,3,3-TETRAFLUORO-3-(TRIFLUOROMETHOXY)PROPANAMIDO]PHENYL}-3-(TRIFLUOROMETHOXY)PROPANAMIDE is a complex fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, nitro groups, and trifluoromethoxy groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-TETRAFLUORO-N-{2-METHYL-5-NITRO-3-[2,2,3,3-TETRAFLUORO-3-(TRIFLUOROMETHOXY)PROPANAMIDO]PHENYL}-3-(TRIFLUOROMETHOXY)PROPANAMIDE involves multiple steps, including the introduction of fluorine atoms and the formation of amide bonds. Common synthetic routes may involve the use of fluorinated precursors and reagents such as trifluoromethoxy compounds and nitroaromatic compounds. Reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-TETRAFLUORO-N-{2-METHYL-5-NITRO-3-[2,2,3,3-TETRAFLUORO-3-(TRIFLUOROMETHOXY)PROPANAMIDO]PHENYL}-3-(TRIFLUOROMETHOXY)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: Fluorine atoms can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro groups would yield amine derivatives, while substitution reactions could introduce new functional groups in place of fluorine atoms .
Scientific Research Applications
2,2,3,3-TETRAFLUORO-N-{2-METHYL-5-NITRO-3-[2,2,3,3-TETRAFLUORO-3-(TRIFLUOROMETHOXY)PROPANAMIDO]PHENYL}-3-(TRIFLUOROMETHOXY)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2,2,3,3-TETRAFLUORO-N-{2-METHYL-5-NITRO-3-[2,2,3,3-TETRAFLUORO-3-(TRIFLUOROMETHOXY)PROPANAMIDO]PHENYL}-3-(TRIFLUOROMETHOXY)PROPANAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound’s fluorinated groups can enhance its binding affinity to specific proteins or enzymes, potentially modulating their activity. The nitro and amide groups may also play a role in its biological activity by participating in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid: A perfluorinated compound used in the fluoropolymer industry.
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate: Another fluorinated ester with similar structural features.
Uniqueness
2,2,3,3-TETRAFLUORO-N-{2-METHYL-5-NITRO-3-[2,2,3,3-TETRAFLUORO-3-(TRIFLUOROMETHOXY)PROPANAMIDO]PHENYL}-3-(TRIFLUOROMETHOXY)PROPANAMIDE is unique due to its combination of multiple fluorinated groups, nitro groups, and amide bonds, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H7F14N3O6 |
---|---|
Molecular Weight |
591.21 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-N-[2-methyl-5-nitro-3-[[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl]amino]phenyl]-3-(trifluoromethoxy)propanamide |
InChI |
InChI=1S/C15H7F14N3O6/c1-4-6(30-8(33)10(16,17)12(20,21)37-14(24,25)26)2-5(32(35)36)3-7(4)31-9(34)11(18,19)13(22,23)38-15(27,28)29/h2-3H,1H3,(H,30,33)(H,31,34) |
InChI Key |
YCFYWRFJMPJSMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1NC(=O)C(C(OC(F)(F)F)(F)F)(F)F)[N+](=O)[O-])NC(=O)C(C(OC(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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